molecular formula C8H4ClIN2 B13715286 4-Chloro-3-iodo-1,5-naphthyridine

4-Chloro-3-iodo-1,5-naphthyridine

Cat. No.: B13715286
M. Wt: 290.49 g/mol
InChI Key: PBKRVGCBYHJBAK-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-1,5-naphthyridine is a halogenated 1,5-naphthyridine derivative characterized by chlorine and iodine substituents at the 4- and 3-positions, respectively. The 1,5-naphthyridine scaffold, a bicyclic system with two nitrogen atoms, is widely studied for its versatility in medicinal chemistry and materials science. Halogenation at specific positions modulates electronic properties, reactivity, and biological activity, making this compound a valuable intermediate for further functionalization . This article provides a detailed comparison of this compound with structurally related 1,5-naphthyridine derivatives, focusing on synthesis, physicochemical properties, and applications.

Properties

Molecular Formula

C8H4ClIN2

Molecular Weight

290.49 g/mol

IUPAC Name

4-chloro-3-iodo-1,5-naphthyridine

InChI

InChI=1S/C8H4ClIN2/c9-7-5(10)4-12-6-2-1-3-11-8(6)7/h1-4H

InChI Key

PBKRVGCBYHJBAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2N=C1)Cl)I

Origin of Product

United States

Preparation Methods

Primary Synthetic Routes for 1,5-Naphthyridines

  • Cyclization Methods: Classical cyclization reactions such as Skraup and Friedländer syntheses are employed to construct the bicyclic 1,5-naphthyridine core from appropriate pyridine derivatives and aliphatic substrates.
  • Cyclocondensation: Condensation of pyridine substrates with aliphatic synthons followed by ring closure is a common strategy.
  • Cross-Coupling Reactions: Functionalization of the 1,5-naphthyridine scaffold is often achieved via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), which allow selective introduction of halogens or other substituents.
  • Cycloaddition Reactions: Aza-Diels-Alder (Povarov) reactions and other [4+2] cycloadditions have been used to prepare tetrahydro-1,5-naphthyridine derivatives, which can be further oxidized to the aromatic system.

Specific Preparation Methods of this compound

Starting Materials

The synthesis typically begins from 1,5-naphthyridine or its derivatives, which are then selectively halogenated to introduce chlorine and iodine atoms at the 4 and 3 positions, respectively.

Electrophilic Halogenation Strategy

  • Step 1: Chlorination at Position 4

    • The 1,5-naphthyridine core undergoes electrophilic substitution using chlorinating agents such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) under controlled conditions.
    • The reaction is conducted in polar aprotic solvents (e.g., dichloromethane, acetonitrile) at low to moderate temperatures to ensure regioselectivity and minimize poly-substitution.
  • Step 2: Iodination at Position 3

    • The chlorinated intermediate is subjected to iodination using iodine (I2) in the presence of an oxidizing agent or iodine monochloride (ICl).
    • Catalysts such as iodine or iodine salts (e.g., KI) in mixed solvent systems (dioxane/water) have been reported to facilitate the reaction efficiently.
    • The iodination is regioselective, targeting the 3-position adjacent to the nitrogen atom in the pyridine ring.

Alternative Synthetic Routes

  • Cross-Coupling Approaches

    • Starting from 3-bromo-4-chloro-1,5-naphthyridine, a palladium-catalyzed iodination or halogen exchange can be performed to install the iodine at position 3.
    • This method allows for milder conditions and potentially higher yields with better control over substitution patterns.
  • One-Pot Sequential Halogenation

    • Some protocols perform sequential chlorination followed directly by iodination in a one-pot manner, optimizing reaction time and reducing purification steps.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Chlorination SO2Cl2 or NCS DCM or Acetonitrile 0–25 °C 60–75 Regioselective for position 4
Iodination I2 with KI or ICl catalyst Dioxane/Water (1:1) 50–80 °C 55–70 Efficient catalyst recovery reported
Cross-Coupling Pd-catalyst, Iodide source (e.g., NaI) DMF or Dioxane 80–100 °C 65–80 Alternative to direct electrophilic iodination

Analytical and Structural Characterization

Summary of Research Findings

  • The preparation of this compound predominantly relies on selective electrophilic halogenation of 1,5-naphthyridine derivatives.
  • Reaction conditions such as solvent choice, temperature, and catalyst presence critically influence regioselectivity and yield.
  • Alternative synthetic routes using palladium-catalyzed cross-coupling provide valuable options for functionalization with improved control.
  • The compound’s synthesis is supported by extensive literature on 1,5-naphthyridine chemistry, including cyclization, halogenation, and cross-coupling methodologies.

Chemical Reactions Analysis

Nucleophilic Substitution

The compound undergoes nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the chlorine and iodine substituents. Iodine, being a better leaving group than chlorine, facilitates substitution at the 3-position. Typical conditions involve polar aprotic solvents (e.g., DMF, DMSO) and nucleophiles such as amines, alcohols, or thiols.

Key Features :

  • Mechanism : The iodine atom leaves first, forming a negatively charged intermediate stabilized by the ring’s electron-deficient nature.

  • Reactivity : Iodine’s larger size and weaker bond strength make it more reactive than chlorine for substitution.

Cross-Coupling Reactions

4-Chloro-3-iodo-1,5-naphthyridine participates in cobalt-catalyzed cross-coupling reactions , particularly under mild conditions. For example, it reacts with arylzinc reagents in the presence of sodium formate and CoCl₂ to form arylated derivatives. This method preserves functional groups and achieves high yields .

Example :

  • Reagents : p-MeOC₆H₄ZnCl, CoCl₂, NaHCO₂

  • Product : 4,8-diaryl-1,5-naphthyridine derivatives .

N-Alkylation and N-Acylation

The nitrogen atom in the ring undergoes N-alkylation with alkyl halides (e.g., methyl bromide) in the presence of bases like cesium carbonate. This reaction proceeds via quaternary ammonium salt intermediates, followed by elimination of HX .

Conditions :

  • Reagents : Alkyl halide, Cs₂CO₃, THF

  • Product : N-Alkylated naphthyridines .

Electrophilic Substitution

Despite the electron-withdrawing halogens, the naphthyridine ring may undergo electrophilic substitution at positions meta to the nitrogen atoms. This reactivity is analogous to quinolines and is influenced by activating groups or specific catalysts .

Cycloaddition Reactions

The compound can participate in cycloaddition reactions , such as the Povarov reaction (aza-Diels-Alder), forming fused heterocyclic systems. These reactions are regio- and stereoselective, often requiring Lewis acid catalysts .

Data Table: Key Reactions and Conditions

Reaction TypeConditions/ReagentsProduct TypeSource
Nucleophilic SubstitutionPolar aprotic solvent, nucleophileSubstituted naphthyridine
Cross-CouplingCoCl₂, sodium formate, arylzincArylated naphthyridine
N-AlkylationAlkyl halide, Cs₂CO₃, THFN-Alkylated naphthyridine
Electrophilic SubstitutionElectrophile, catalyst (e.g., H₂SO₄)Substituted naphthyridine
CycloadditionLewis acid (e.g., ZnCl₂), dieneFused heterocycle

Research Findings and Mechanistic Insights

  • Functional Group Tolerance : Mild cobalt-catalyzed cross-coupling preserves oxidation-sensitive groups (e.g., formyl) .

  • Regioselectivity : Substitution at the iodine position is favored due to its higher reactivity compared to chlorine.

  • Biological Significance : Halogenated naphthyridines often exhibit antimicrobial or enzymatic inhibitory activity, though specific data for this compound is limited .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of 1,5-naphthyridines, including 4-chloro-3-iodo-1,5-naphthyridine, exhibit significant antimicrobial properties. These compounds have been shown to be effective against various bacterial strains, including those resistant to conventional antibiotics. For example, studies have reported that certain naphthyridine derivatives inhibit the growth of Staphylococcus aureus and Escherichia coli, showcasing their potential as new antimicrobial agents .

Antiparasitic Properties
Naphthyridine derivatives are also recognized for their antiparasitic activities. Notably, compounds similar to this compound have demonstrated efficacy against Plasmodium falciparum, the causative agent of malaria. This makes them promising candidates for developing new antimalarial therapies .

Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. For instance, some naphthyridine derivatives have shown potential in inhibiting topoisomerase II, an enzyme crucial for DNA replication and transcription in cancer cells. This activity suggests that this compound could be explored in cancer treatment strategies .

Agrochemicals

Pesticidal Applications
The application of naphthyridine derivatives in agrochemicals is noteworthy. Studies have highlighted their effectiveness as pesticide agents against various agricultural pests. The structural characteristics of this compound may enhance its efficacy in pest control formulations .

Material Science

Organic Light Emitting Diodes (OLEDs)
In the field of materials science, this compound has been explored for its potential use in organic light-emitting diodes (OLEDs). The compound's electronic properties make it suitable for applications in optoelectronic devices, contributing to advancements in display technologies .

Sensors and Semiconductors
The compound has also shown promise as a component in sensors and semiconductor materials. Its ability to act as a ligand in coordination chemistry allows it to form complexes that can be utilized in sensor technology for detecting various analytes .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of naphthyridine derivatives revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 0.24 µg/ml against Staphylococcus aureus. This indicates a strong potential for developing new antimicrobial agents based on this compound's structure .

Case Study 2: Antimalarial Activity

Another investigation focused on the antimalarial properties of naphthyridine derivatives found that compounds structurally similar to this compound showed significant activity against both Plasmodium falciparum and Plasmodium vivax. These findings support further exploration into the development of naphthyridine-based antimalarial drugs .

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodo-1,5-naphthyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Structural Comparison

Key structural differences among 1,5-naphthyridine derivatives arise from substituent type, position, and electronic effects. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Features
4-Chloro-3-iodo-1,5-naphthyridine Cl (4), I (3) C₈H₄ClIN₂ 290.49 Electron-withdrawing halogens enhance electrophilicity
4-Iodo-1,5-naphthyridin-3-ol I (4), -OH (3) C₈H₅IN₂O 272.04 Hydroxyl group enables hydrogen bonding and metal chelation
4-Chloro-8-methyl-3-nitro-1,5-naphthyridine Cl (4), CH₃ (8), NO₂ (3) C₉H₆ClN₃O₂ 223.62 Nitro group increases reactivity for nucleophilic substitution
7-Chloro-1,5-naphthyridin-3-amine Cl (7), NH₂ (3) C₈H₆ClN₃ 187.61 Amino group facilitates coupling reactions in drug design
4-Hydroxy-1,5-naphthyridine-3-carboxylic acid -OH (4), -COOH (3) C₉H₆N₂O₃ 190.16 Carboxylic acid moiety supports metal chelation and polymer synthesis

Halogenated Derivatives

  • This compound: Synthesized via sequential halogenation. For example, 4-chloro-1,5-naphthyridine (prepared via deprotometalation-amination ) undergoes iodination at the 3-position using iodine monochloride (ICl) under controlled conditions.
  • 4-Iodo-1,5-naphthyridin-3-ol : Achieved through hydroxylation of 4-iodo-1,5-naphthyridine using acidic or basic hydrolysis .

Nitro and Amino Derivatives

  • 4-Chloro-8-methyl-3-nitro-1,5-naphthyridine : Nitration of 4-chloro-8-methyl-1,5-naphthyridine with nitric acid/sulfuric acid, followed by purification via column chromatography .
  • 7-Chloro-1,5-naphthyridin-3-amine : Prepared by amination of 7-chloro-3-nitro-1,5-naphthyridine via catalytic hydrogenation or Staudinger reaction .

Carboxylic Acid Derivatives

  • 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid: Synthesized via Gould–Jacobs cyclization of ethoxy methylene malonate with 2-aminopyridine, followed by hydrolysis .

Physicochemical Properties

Substituents critically influence solubility, stability, and reactivity:

Compound Name Solubility Melting Point (°C) Reactivity Highlights
This compound Low in water; soluble in DMF, DMSO Not reported Iodine facilitates cross-coupling reactions (e.g., Suzuki)
4-Iodo-1,5-naphthyridin-3-ol Moderate in polar solvents Not reported Hydroxyl group participates in hydrogen bonding and metal coordination
4-Hydroxy-1,5-naphthyridine-3-carboxylic acid Soluble in alkaline aqueous solutions >250 Carboxylic acid enables salt formation and polymer synthesis
7-Chloro-1,5-naphthyridin-3-amine Soluble in ethanol, acetone Not reported Amino group undergoes acylation and sulfonylation

Medicinal Chemistry

  • Antimicrobial Agents : 1,8-Naphthyridine-3-carboxylic acid analogues exhibit antihistaminic and antibacterial activity .
  • Antimalarial Research : 7-Chloro-4-substituted-1,5-naphthyridines show causal prophylactic activity against Plasmodium berghei .

Materials Science

  • Metal Chelates : 4-Hydroxy-1,5-naphthyridine derivatives form stable complexes with Al³⁺, Ga³⁺, and In³⁺, used in OLEDs for tunable emission .
  • Polymer Synthesis: 3-Chloro-N-phenyl-phthalimide derivatives serve as monomers for high-performance polyimides .

Biological Activity

4-Chloro-3-iodo-1,5-naphthyridine is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Structure and Properties

The compound this compound features both chlorine and iodine substituents, which significantly influence its chemical reactivity and biological interactions. The presence of these halogen atoms can enhance binding affinity to various biological targets, potentially leading to improved therapeutic effects.

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that various substituted naphthyridines possess activity against a range of bacterial strains:

CompoundActivityReference
This compoundActive against Staphylococcus aureus and Escherichia coli
Nalidixic acid derivativesEffective against Gram-negative bacteria
Other naphthyridine derivativesPotent against resistant strains of bacteria

The mechanism underlying this antimicrobial activity often involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. Compounds with halogen substitutions have shown enhanced potency in inhibiting this enzyme compared to their unsubstituted counterparts .

Cytotoxicity

Cytotoxic evaluations have demonstrated that this compound and related compounds exhibit selective toxicity towards various cancer cell lines. For example:

  • In vitro studies revealed significant cytotoxicity against human leukemia and solid tumor cell lines.
  • The compound's effectiveness was comparable to established chemotherapeutic agents like amsacrine but with reduced toxicity to normal cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • DNA Gyrase Inhibition : The compound acts as an inhibitor of DNA gyrase, crucial for bacterial DNA replication. This inhibition leads to the disruption of bacterial growth and proliferation .
  • Topoisomerase II Inhibition : Similar to other naphthyridine derivatives, it has been shown to inhibit topoisomerase II, an enzyme involved in DNA unwinding during replication. This action contributes to its cytotoxic properties against cancer cells .
  • Antioxidant Activity : Some studies suggest that naphthyridine derivatives may possess antioxidant properties, potentially providing protective effects against oxidative stress in cells .

Case Studies

Several case studies highlight the therapeutic potential of naphthyridine derivatives:

  • A study demonstrated that a series of 1,5-naphthyridines exhibited potent antibacterial activity against Staphylococcus aureus, with some compounds showing effectiveness against ciprofloxacin-resistant strains .
  • Another investigation focused on the synthesis and evaluation of various halogenated naphthyridines for their antiproliferative effects on human cancer cell lines. Results indicated that compounds with chlorine or iodine substitutions had enhanced cytotoxicity compared to non-halogenated analogs .

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-3-iodo-1,5-naphthyridine, and what factors influence regioselectivity during halogenation?

The synthesis of halogenated 1,5-naphthyridines, including 4-chloro derivatives, often involves chlorination of the parent compound or its precursors. For example, chlorination of 1,5-naphthyridine 1-oxide using POCl₃ and PCl₅ under reflux yields mixtures of 2-, 3-, and 4-chloro isomers, with reaction conditions (e.g., temperature, reagent ratios) critically influencing regioselectivity . Optimization of iodination at the 3-position may require sequential halogenation steps or protective group strategies to direct reactivity. Post-synthetic purification via chromatography or crystallization is essential due to byproduct formation .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural identity of this compound?

  • NMR : Distinct AB coupling systems in aromatic protons (e.g., H3 and H4 vs. H6 and H7) resolve positional isomers. For example, 2,8-dichloro-1,5-naphthyridine exhibits two AB systems with characteristic chemical shifts (δ ~8.5–9.0 ppm) and coupling constants (J = 5–6 Hz) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 294 for C₈H₄ClIN₂) and fragmentation patterns (loss of Cl or I substituents) validate the halogenation pattern .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Handling : Use fume hoods, gloves, and eye protection due to acute toxicity risks (Category 4 for oral, dermal, and inhalation exposure) .
  • Storage : Store in airtight containers under inert gas (e.g., N₂) at ≤4°C to prevent decomposition .
  • Waste Disposal : Follow EPA/CERCLA guidelines for halogenated aromatic compounds to avoid environmental contamination .

Advanced Research Questions

Q. How do reaction mechanisms and nucleophile selection influence substitution at the 4-chloro position in halogenated 1,5-naphthyridines?

Aminolysis of 4-chloro-1,5-naphthyridine derivatives is facilitated by activating groups (e.g., nitro or oxide substituents) that enhance electrophilicity at the C4 position. For example, 4-chloro-3-nitro-1,5-naphthyridine undergoes nucleophilic substitution with tosylhydrazine in chloroform, yielding 3-nitro-4-tosylhydrazino derivatives (J = 52% yield) . Steric hindrance and solvent polarity (e.g., ethanol vs. DMF) further modulate reaction kinetics and regioselectivity .

Q. How can computational methods like DFT predict thermochemical properties or reaction pathways for this compound derivatives?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms achieves high accuracy in predicting atomization energies (average deviation: ±2.4 kcal/mol) and ionization potentials for halogenated heterocycles . Applications include:

  • Reaction Pathway Analysis : Modeling transition states for halogenation or substitution reactions.
  • Thermochemical Stability : Calculating bond dissociation energies (BDEs) to assess decomposition risks under thermal stress .

Q. How can conflicting NMR or crystallographic data for halogenated naphthyridine derivatives be resolved?

Discrepancies in structural assignments often arise from crystallographic disorder or dynamic NMR effects (e.g., rotational barriers in ortho-substituted derivatives). Strategies include:

  • Variable-Temperature NMR : Resolve overlapping signals by observing line broadening or coalescence at elevated temperatures.
  • X-ray Diffraction : Confirm regiochemistry via heavy atom (Cl/I) positions in crystal lattices .
  • Comparative Analysis : Cross-reference with analogous compounds (e.g., dichloro isomers) to identify consistent coupling patterns .

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